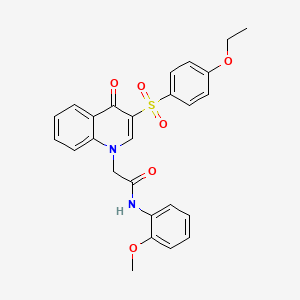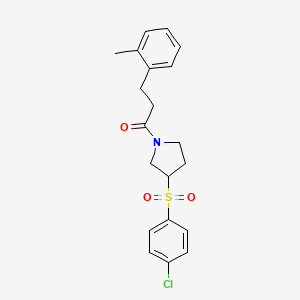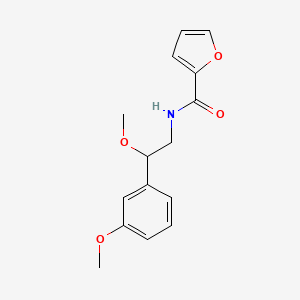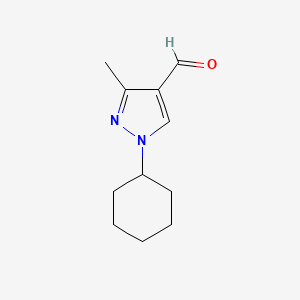![molecular formula C20H20Cl2N4O2S2 B2974198 N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1215820-86-2](/img/structure/B2974198.png)
N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a thiophene ring, a benzothiazole ring, and an amide group. The presence of these functional groups suggests that this compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple aromatic rings and heteroatoms. The presence of nitrogen in the imidazole and benzothiazole rings, sulfur in the thiophene and benzothiazole rings, and oxygen in the amide group and ethoxy group could have significant effects on the compound’s chemical properties and biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water. The amide group could form hydrogen bonds, which might increase its solubility in polar solvents .Applications De Recherche Scientifique
Nonpeptide Angiotensin II Receptor Antagonists
This compound is part of a series of nonpeptide angiotensin II receptor antagonists. These have been prepared and show potent antihypertensive effects upon oral administration. The series differs from earlier ones in that they produce a potent antihypertensive effect when administered orally, unlike the earlier series that were active primarily intravenously (Carini et al., 1991).
Synthesis and Characterisation in Anti-Microbial Evaluation
A study focused on the synthesis and characterisation of derivatives of this compound for antimicrobial evaluation. The structures of these analogues were established using various spectral data and elemental analysis, and the study also includes docking studies (Spoorthy et al., 2021).
Antimicrobial Agents
Another research explored the use of derivatives of this compound as potential antimicrobial agents. The synthesized compounds were screened for in vitro antibacterial and antifungal activities on various microbes (Desai et al., 2011).
Fluorophore Synthesis
This compound was also used in the synthesis of various fluorescent dyes. The synthesized compounds displayed fluorescence in a broad range, and their solvatochromism suggests that emission originates from intramolecular charge transfer states (Witalewska et al., 2019).
Antiulcer Agents
A study synthesized new imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective antiulcer agents. This highlights the potential of derivatives of this compound in the development of antiulcer medications (Starrett et al., 1989).
N-Heterocyclic Carbene Chemistry
Research has also delved into N-heterocyclic carbene chemistry related to this compound. This includes the synthesis of N-heterocyclic carbenes and their derived complexes for various applications (Jazzar et al., 2003).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S2.ClH/c1-2-27-14-5-3-6-15-18(14)23-20(29-15)25(11-4-10-24-12-9-22-13-24)19(26)16-7-8-17(21)28-16;/h3,5-9,12-13H,2,4,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRUMWJYARADJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=C(S4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2974120.png)


![3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2974125.png)
![Ethyl 4-[[2-[[4-(2,5-dimethoxyphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2974126.png)

![(2Z)-8-methoxy-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2974129.png)
![2-[4-(Trimethylsilyl)phenyl]ethan-1-amine](/img/structure/B2974130.png)
![[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-(6-cyclopropylpyrimidin-4-yl)methanone](/img/structure/B2974131.png)
![1-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B2974133.png)
![3-(Acetyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2974134.png)

